![molecular formula C7H4Cl2N2O3S2 B1607544 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride CAS No. 423768-39-2](/img/structure/B1607544.png)
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl Chloride
Übersicht
Beschreibung
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride typically involves the chloromethylation of a thiophene derivative followed by the formation of the oxadiazole ring. The process can be summarized as follows:
Chloromethylation: The thiophene ring undergoes chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Oxadiazole Formation: The chloromethylated thiophene is then reacted with a nitrile oxide to form the oxadiazole ring.
Sulfonylation: Finally, the compound is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or acylation.
Cycloaddition: The oxadiazole ring can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Electrophilic Substitution: Reagents such as halogens or acyl chlorides in the presence of a Lewis acid catalyst.
Cycloaddition: Reagents such as alkenes or alkynes under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Substitution: Formation of halogenated or acylated thiophene derivatives.
Cycloaddition: Formation of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The oxadiazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(chloromethyl)-1,2,4-oxadiazole
- Thiophene-2-sulfonyl chloride
- 5-(methyl)-1,2,4-oxadiazole
Uniqueness
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is unique due to the combination of the oxadiazole and thiophene rings, which provides a distinct set of chemical and biological properties
Eigenschaften
IUPAC Name |
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O3S2/c8-3-5-10-7(11-14-5)4-1-2-6(15-4)16(9,12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJSVTQEOYREFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381501 | |
| Record name | 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-39-2 | |
| Record name | 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


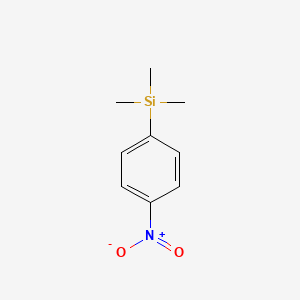
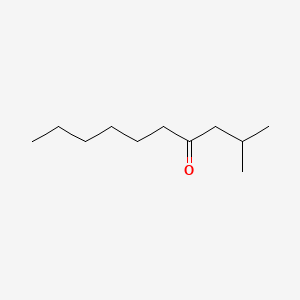
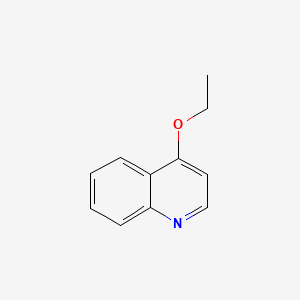

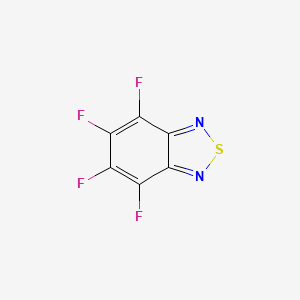
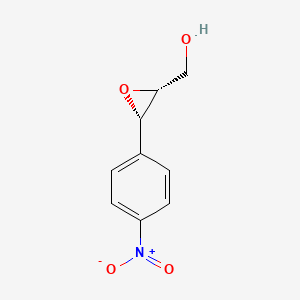
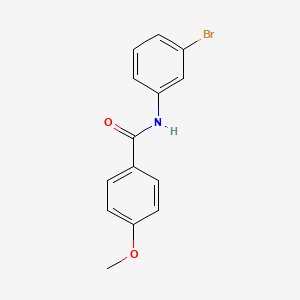
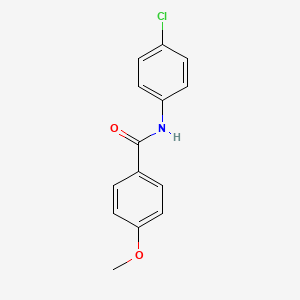
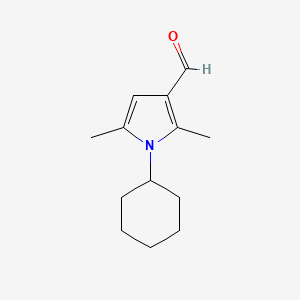

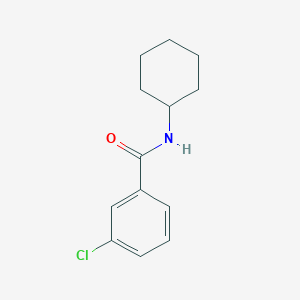
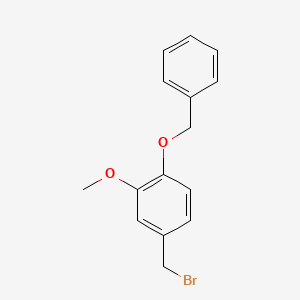
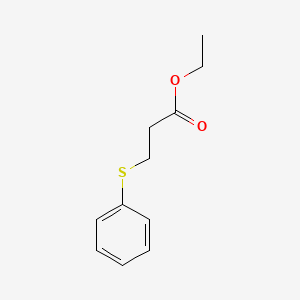
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)
